molecular formula C6H8O2 B14031833 Xkrbhkqngybgbd-uhfffaoysa-

Xkrbhkqngybgbd-uhfffaoysa-

Cat. No.: B14031833
M. Wt: 112.13 g/mol
InChI Key: XKRBHKQNGYBGBD-UHFFFAOYSA-N
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Description

The compound "Xkrbhkqngybgbd-uhfffaoysa-" corresponds to the InChI Key YTWDBRIDKWWANA-UHFFFAOYSA-N (CAS No. 1455091-10-7), a heterocyclic aromatic molecule with the molecular formula C₁₇H₁₃NO₄ and molecular weight 295.29 g/mol . Key properties include:

  • TPSA (Topological Polar Surface Area): 75.27 Ų, indicating moderate polarity.
  • Lipophilicity: Consensus Log Po/w of 3.57, suggesting high lipid solubility.
  • Bioavailability: GI absorption is high, with BBB permeability confirmed.
  • CYP Inhibition: No significant cytochrome P450 inhibition, reducing drug-drug interaction risks.
  • Synthetic Accessibility Score: 2.79 (scale 1–5, lower = easier synthesis).

This compound is structurally characterized by a fused quinoline-carboxylate core substituted with phenoxy and methyl groups, which influences its physicochemical and pharmacological behavior .

Properties

IUPAC Name

2-oxabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-3-4-1-2-8-6(4)5/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRBHKQNGYBGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the oxygen atom in the ring, which can participate in different chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Oxabicyclo[3.2.0]heptan-7-one include molecular iodine for iodocyclization and various oxidizing agents for oxidation reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile.

Major Products Formed

The major products formed from the reactions of 2-Oxabicyclo[3.2.0]heptan-7-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.2.0]heptan-7-one involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes, such as protein phosphatases, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural motifs with several benzoic acid and heterocyclic derivatives (Table 1).

Table 1: Structural Comparison with Similar Compounds

Compound Name CAS No. Similarity Score Key Structural Features
5-Methyl-2-phenoxybenzoic acid 5369-19-7 0.77 Phenoxy-substituted benzoic acid
4-Hydroxy-7-phenoxyquinoline-3-carboxylic acid 102562-86-7 0.73 Quinoline-carboxylate with hydroxyl and phenoxy groups
5-Phenoxy-4-carboxy-2-methylbenzofuran 414910-15-9 0.71 Benzofuran core with carboxyl and phenoxy substituents
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid 7312-10-9 0.68 Thiophene-carboxylate with bromo and methyl groups

Physicochemical Properties

Table 2: Physicochemical Comparison

Parameter Target Compound 5-Methyl-2-phenoxybenzoic acid 4-Hydroxy-7-phenoxyquinoline-3-carboxylic acid
Molecular Weight (g/mol) 295.29 256.26 295.29
TPSA (Ų) 75.27 57.53 89.45
Log Po/w 3.57 3.02 2.95
Water Solubility (mg/mL) 0.024 0.15 0.008
BBB Permeability Yes No Yes

Key Observations:

  • The target compound exhibits higher lipophilicity than 4-hydroxy-7-phenoxyquinoline-3-carboxylic acid, enhancing membrane permeability.
  • Despite similar molecular weights, solubility varies significantly due to differences in polar functional groups (e.g., hydroxyl vs. methyl substituents) .

Bioactivity and Pharmacokinetics

P-gp Substrate Status: The target compound is a P-gp substrate, unlike 5-phenoxy-4-carboxy-2-methylbenzofuran, which may affect its tissue distribution .

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